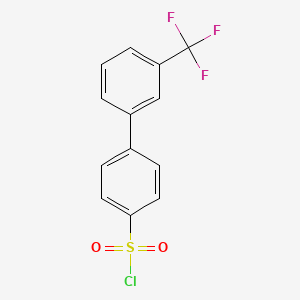

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride

Übersicht

Beschreibung

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C13H8ClF3O2S and a molecular weight of 320.72 g/mol . It is known for its high reactivity and is commonly used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 3’-(Trifluoromethyl)biphenyl with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Key Reactions:

-

Amine Reactivity :

Reaction with primary/secondary amines under mild conditions yields sulfonamide derivatives. For example:

Scheme :

In a study, treatment with pyridin-2-ylmethylamine in dichloromethane (DCM) at 0°C with triethylamine produced -(pyridin-2-ylmethyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide in 91% yield . -

Alcohol Reactivity :

Reaction with alcohols (e.g., methanol) forms sulfonate esters. Moisture-sensitive conditions are required to prevent hydrolysis .

Cross-Coupling Reactions

The biphenyl backbone facilitates participation in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings.

Experimental Data:

| Substrate | Catalyst System | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| Aryl boronic acid (3a) | Pd(OAc)₂/XPhos, K₃PO₄ | Dioxane/H₂O (2:1), 40°C | 64% | |

| 6-Bromoquinoline | KF, Pd(dppf)Cl₂ | THF, 40°C, 12 h | 43% |

The trifluoromethyl group enhances electrophilicity, enabling coupling with less reactive aryl chlorides .

Hydrolysis and Stability

The compound hydrolyzes in aqueous conditions to form 3'-(trifluoromethyl)biphenyl-4-sulfonic acid, releasing HCl gas .

Critical Notes :

- Hydrolysis is rapid in moist environments, necessitating anhydrous handling .

- Thermal decomposition above 200°C produces , , and .

Biochemical Interactions

The sulfonyl chloride reacts with nucleophilic residues (e.g., serine hydroxyls or lysine amines) in proteins, enabling enzyme inhibition studies.

Example :

- Covalent modification of trypsin-like proteases alters catalytic activity.

Comparative Reactivity with Analogues

The trifluoromethyl group significantly enhances reactivity compared to non-fluorinated analogues:

| Compound | Relative Reactivity (vs. 3'-CF₃) | Key Feature |

|---|---|---|

| 4-Biphenylsulfonyl chloride | 0.3× | Lacks electron withdrawal |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 0.7× | No biphenyl stabilization |

| 4'-Br-Biphenyl-4-sulfonyl chloride | 0.9× | Bromine reduces stability |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis of Pharmaceuticals

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly useful in the development of compounds targeting specific biological pathways, thereby enhancing drug efficacy. For example, studies have shown that derivatives synthesized using this compound exhibit promising antimicrobial activity against pathogens such as Mycobacterium tuberculosis .

Case Study: Antimycobacterial Agents

A study identified several quinolone derivatives synthesized from this compound that demonstrated significant antituberculosis activity. The structure-activity relationship (SAR) analysis indicated that modifications at the para-position of the phenyl ring were crucial for maintaining biological activity . This highlights the compound's importance in drug discovery and development.

Organic Synthesis

Reagent in Coupling Reactions

The compound is widely used as a reagent in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of biphenyl derivatives with various functional groups. The trifluoromethyl group enhances the reactivity of the sulfonyl chloride, facilitating the formation of stable products under mild conditions .

| Reaction Type | Key Features | Example Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biphenyl derivatives | Various functionalized biphenyls |

| Sulfonylation | Modifies biomolecules | Sulfonamides and sulfonate esters |

Biochemical Applications

Modification of Biomolecules

this compound plays a significant role in biochemical research by modifying biomolecules such as proteins and enzymes through sulfonylation reactions. This interaction can alter enzyme kinetics and protein functions, providing insights into biochemical pathways and potential therapeutic targets.

Case Study: Enzyme Interaction

Research has demonstrated that this compound can covalently bind to nucleophilic sites on enzymes, leading to changes in their activity. Such modifications are critical for understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Material Science

Development of Specialty Polymers

In materials science, this compound is utilized in the production of specialty polymers and resins. These materials are essential for creating durable products used in various industrial applications due to their enhanced thermal and chemical stability .

Analytical Chemistry

Reagent for Detection and Quantification

The compound acts as a reagent in analytical chemistry, aiding in the detection and quantification of various compounds. Its ability to form stable complexes with target analytes enhances research accuracy, making it valuable for analytical procedures .

Wirkmechanismus

The mechanism of action of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. These reactions often involve the formation of intermediate complexes and transition states that facilitate the substitution or addition processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the biphenyl moiety.

Trifluoromethanesulfonyl chloride: Another related compound, but with a simpler structure and different reactivity.

Uniqueness

3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is unique due to its biphenyl structure combined with the trifluoromethyl and sulfonyl chloride functional groups. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .

Biologische Aktivität

3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a compound of significant interest in biochemical research due to its ability to modify biomolecules through sulfonylation reactions. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by a sulfonyl chloride functional group and a trifluoromethyl substituent. The synthesis of this compound typically involves the reaction of biphenyl derivatives with chlorosulfonic acid under controlled conditions, resulting in high yields of the sulfonyl chloride product.

Covalent Modification

The primary mode of action for this compound is through covalent bonding with nucleophilic sites on proteins and enzymes. This interaction leads to the formation of sulfonamide and sulfonate esters, which can significantly alter the activity and function of the target biomolecules. The presence of the trifluoromethyl group enhances the compound's reactivity and binding affinity, making it a potent biochemical tool.

Enzyme Interaction

The compound has been shown to interact with various enzymes, influencing their activity. For instance, it can act as an inhibitor or activator depending on the specific target enzyme and its physiological context. This dual functionality is critical for applications in drug design, particularly in targeting specific pathways in disease states .

Cellular Effects

This compound affects cellular processes by modifying key proteins involved in signaling pathways, gene expression, and metabolism. Studies indicate that this compound can disrupt normal cellular signaling, leading to altered responses in various cell types.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Selective modification of target proteins with minimal toxicity.

- High Doses : Potential toxicity leading to cellular damage and disruption of physiological functions .

Case Studies

- ADAMTS7 Inhibition : A recent study demonstrated that derivatives of this compound showed potent inhibitory activity against ADAMTS7, a metalloproteinase implicated in various diseases. The selectivity for ADAMTS7 over other proteases was notable, suggesting potential therapeutic applications in conditions such as arthritis .

- Antimycobacterial Activity : In another investigation, compounds containing the trifluoromethyl group were evaluated for their activity against Mycobacterium tuberculosis. The results indicated that modifications at the para position significantly enhanced potency compared to non-fluorinated analogs, highlighting the importance of structural features in drug design .

Metabolic Pathways

The metabolic pathways influenced by this compound involve interactions with various enzymes that facilitate its transformation within biological systems. Enzymes such as sulfonyltransferases play a crucial role in these processes, catalyzing the transfer of the sulfonyl group to target biomolecules .

Summary Table of Biological Activity

| Biological Activity | Effect | Dosage Range |

|---|---|---|

| Enzyme Inhibition | Alters enzyme functionality | Low doses (selective) |

| Cellular Signaling Disruption | Modifies signaling pathways | High doses (toxic effects) |

| Antimycobacterial Activity | Potent against M. tuberculosis | Varies by structural modification |

| ADAMTS7 Selectivity | Selective inhibition over other proteases | Specific derivatives tested |

Eigenschaften

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSSWLPZDVPLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585802 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-96-9 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.